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Compound of Interest

Compound Name: 1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 84331-14-6

Introduction
1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in

medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted

with a fluorine atom and an acetyl group, makes it a valuable building block for the synthesis of

a wide range of biologically active molecules. The presence of the fluorine atom can

significantly influence the pharmacokinetic and pharmacodynamic properties of parent

compounds, often leading to enhanced metabolic stability, increased binding affinity, and

improved bioavailability. This technical guide provides a comprehensive overview of the

chemical properties, synthesis, and spectral characterization of 1-(6-Fluoropyridin-3-
yl)ethanone.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(6-Fluoropyridin-3-yl)ethanone is

presented in the table below. These properties are crucial for its handling, storage, and

application in chemical synthesis.
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Property Value Reference

CAS Number 84331-14-6 [1]

Molecular Formula C₇H₆FNO [1]

Molecular Weight 139.13 g/mol [1]

Melting Point 36-38 °C

Physical Form Solid

Purity 95% - 97% [1]

Computational Data:

Property Value

Topological Polar Surface Area (TPSA) 29.96 Å²

logP 1.38

Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-(6-Fluoropyridin-3-
yl)ethanone is not readily available in the public domain, a general synthetic approach can be

inferred from the synthesis of analogous pyridine derivatives. A plausible synthetic route would

involve the Grignard reaction of a suitable cyanopyridine precursor.

Hypothetical Synthetic Workflow:
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Hypothetical Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone

6-Fluoronicotinonitrile

Intermediate Imine Salt

1. Grignard Addition

Methylmagnesium bromide (Grignard Reagent) in THF

1-(6-Fluoropyridin-3-yl)ethanone

2. Hydrolysis

Acidic Workup (e.g., aq. HCl)

Click to download full resolution via product page

Caption: Hypothetical synthetic workflow for 1-(6-Fluoropyridin-3-yl)ethanone.

General Experimental Protocol (Representative):

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an

inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous

tetrahydrofuran (THF). A solution of methyl bromide in THF is added dropwise to initiate the

formation of the Grignard reagent, methylmagnesium bromide. The reaction is typically

stirred until the magnesium is consumed.

Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A

solution of 6-fluoronicotinonitrile in anhydrous THF is then added dropwise to the stirred

Grignard solution. The reaction mixture is allowed to warm to room temperature and stirred

for several hours to ensure the completion of the addition reaction, forming an intermediate

imine salt.

Hydrolysis: The reaction is quenched by the slow, careful addition of an aqueous acid

solution (e.g., 1 M HCl) while cooling the flask in an ice bath. This hydrolyzes the
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intermediate imine to the desired ketone.

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as

ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then

purified by column chromatography on silica gel to afford pure 1-(6-Fluoropyridin-3-
yl)ethanone.

Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization

of 1-(6-Fluoropyridin-3-yl)ethanone. While a complete set of assigned spectra for this specific

molecule is not publicly available, the expected spectral features are outlined below based on

the analysis of similar structures.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons

on the pyridine ring and the methyl protons of the acetyl group.

Expected ¹H NMR Data:

Proton
Expected Chemical Shift
(δ, ppm)

Multiplicity

H-2 8.8 - 8.6 d

H-4 8.2 - 8.0 ddd

H-5 7.2 - 7.0 dd

-CH₃ 2.7 - 2.5 s

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:
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| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | C=O | 196 - 194 | | C-6 | 165 - 162 (d,

¹JCF ≈ 240 Hz) | | C-2 | 150 - 148 (d) | | C-4 | 140 - 138 (d) | | C-3 | 132 - 130 | | C-5 | 110 - 108

(d) | | -CH₃ | 27 - 25 |

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Expected IR Data:

Functional Group Wavenumber (cm⁻¹) Intensity

C-H (aromatic) 3100 - 3000 Medium

C-H (aliphatic) 3000 - 2850 Medium

C=O (ketone) 1700 - 1680 Strong

C=N, C=C (aromatic) 1600 - 1450 Medium-Strong

C-F 1250 - 1000 Strong

4.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Mass Spectrometry Data:

Ion m/z Description

[M]⁺ 139 Molecular Ion

[M-CH₃]⁺ 124 Loss of a methyl radical

[M-CO]⁺ 111 Loss of carbon monoxide

Fragmentation Pathway:
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Expected Mass Spectrometry Fragmentation of 1-(6-Fluoropyridin-3-yl)ethanone

[C₇H₆FNO]⁺˙
m/z = 139

[C₆H₃FNO]⁺
m/z = 124

- •CH₃

[C₆H₆FN]⁺˙
m/z = 111

- CO

Click to download full resolution via product page

Caption: Expected fragmentation pathway in mass spectrometry.

Safety and Handling
1-(6-Fluoropyridin-3-yl)ethanone is a chemical that should be handled with appropriate safety

precautions in a laboratory setting.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[2]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full

Safety Data Sheet (SDS) should be consulted before use.[3]

Applications in Research and Drug Development
The structural features of 1-(6-Fluoropyridin-3-yl)ethanone make it a versatile intermediate

for the synthesis of various pharmaceutical candidates. The pyridine core is a common scaffold

in many approved drugs, and the presence of the fluoro and acetyl groups provides reactive

handles for further chemical modifications. Potential applications include its use in the

synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other

therapeutic agents.

Conclusion
1-(6-Fluoropyridin-3-yl)ethanone is a valuable building block for the synthesis of novel

compounds with potential therapeutic applications. This technical guide has provided a

summary of its known properties, a plausible synthetic route, and expected spectroscopic data.

Further research to fully characterize this compound and explore its synthetic utility is

warranted and will be of great interest to the medicinal and organic chemistry communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 1-(6-Fluoropyridin-3-
yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315507#1-6-fluoropyridin-3-yl-ethanone-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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